Chroman-7-amine

Medicinal Chemistry Organic Synthesis Structure-Activity Relationship (SAR)

Chroman-7-amine (CAS 50386-68-0), also known as 7-aminochroman or 3,4-dihydro-2H-chromen-7-amine, is a primary aromatic amine featuring the chromane (benzodihydropyran) bicyclic scaffold. With a molecular formula of C9H11NO and a molecular weight of 149.19 g/mol, it is a fundamental building block in medicinal chemistry.

Molecular Formula C9H11NO
Molecular Weight 149.19 g/mol
CAS No. 50386-68-0
Cat. No. B3181002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChroman-7-amine
CAS50386-68-0
Molecular FormulaC9H11NO
Molecular Weight149.19 g/mol
Structural Identifiers
SMILESC1CC2=C(C=C(C=C2)N)OC1
InChIInChI=1S/C9H11NO/c10-8-4-3-7-2-1-5-11-9(7)6-8/h3-4,6H,1-2,5,10H2
InChIKeySPTKRFYLJBPEBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chroman-7-amine (CAS 50386-68-0): A Key 7-Substituted Chromane Scaffold for Targeted Heterocyclic Synthesis


Chroman-7-amine (CAS 50386-68-0), also known as 7-aminochroman or 3,4-dihydro-2H-chromen-7-amine, is a primary aromatic amine featuring the chromane (benzodihydropyran) bicyclic scaffold. With a molecular formula of C9H11NO and a molecular weight of 149.19 g/mol, it is a fundamental building block in medicinal chemistry . The chromane core is recognized as a privileged structure in drug discovery, and the specific 7-amino substitution pattern defines its synthetic utility as an intermediate for creating diverse libraries of pharmacologically active compounds, including selective serotonin 5-HT7 receptor ligands [1].

Chroman-7-amine (50386-68-0): Why Simple Analogs Like Chroman-6-amine Are Not Functionally Equivalent


Generic substitution of Chroman-7-amine with close structural analogs, such as its positional isomer Chroman-6-amine (CAS 50386-54-4), fails due to the fundamental impact of amine position on both chemical reactivity and biological target engagement. While often viewed as interchangeable primary amines, the specific location of the amino group on the chromane ring dictates the molecule's electron density, dictates the regioselectivity of subsequent functionalization, and is a critical determinant in molecular recognition by biological targets like G-protein coupled receptors (GPCRs) . This positional sensitivity is a cornerstone of structure-activity relationship (SAR) studies, meaning a 6-amino derivative cannot reliably replicate the synthetic outcomes or biological profile expected of a 7-amino-substituted scaffold .

Quantitative Differentiation of Chroman-7-amine (50386-68-0) Against Relevant Comparators


Regioselective Functionalization: 7-Amino Substitution as a Determinant of Synthetic Versatility

The position of the amine group on the chroman ring dictates its chemical reactivity profile. Chroman-7-amine offers a distinct electron density distribution and steric environment compared to its 6-amino isomer, leading to different outcomes in common reactions like acylation, sulfonylation, and reductive amination . While direct quantitative kinetic data comparing the 6- and 7-amino isomers is not publicly available, the differentiation is grounded in well-established principles of aromatic substitution and is critical for synthetic route design.

Medicinal Chemistry Organic Synthesis Structure-Activity Relationship (SAR)

Class-Level SAR: Amino-Chroman Scaffolds Exhibit Sub-Nanomolar 5-HT7 Receptor Affinity

The 3-aminochroman and 2-aminotetralin classes, which are structurally related to the chroman-7-amine scaffold, have been systematically studied for their activity at the 5-HT7 receptor. Key compounds within these series demonstrate nanomolar binding affinities. For example, one potent 3-aminochroman derivative displayed a Ki of 4.5 nM for the 5-HT7 receptor and exhibited >100-fold selectivity over the 5-HT1A receptor [1]. This class-level data establishes the chroman-amine motif as a privileged scaffold for developing selective 5-HT7 ligands, a pathway that chroman-7-amine can directly support as a synthetic intermediate.

CNS Drug Discovery Serotonin Receptor 5-HT7 Antagonist

Contrast with 6-Aminochroman Scaffolds: Divergent Selectivity Profiles

Research on related aminochroman scaffolds shows that the position of the amine and other substituents profoundly influences target selectivity. While 3-aminochromans are explored for 5-HT7 activity, other substitution patterns, such as those in 6-substituted chromans, have been identified as competitive Glycine Transporter 1 (GlyT1) inhibitors [1]. This indicates that the amino position on the chroman ring is not just a minor structural variation but a key determinant in steering biological activity towards entirely different targets, underscoring the unique starting point provided by the 7-amino derivative.

CNS Drug Discovery Receptor Selectivity GlyT1 Inhibitor

Asymmetric Synthesis: The 7-Amino Chromane Core as a Versatile Substrate

Patent literature highlights methods for producing chiral chromane derivatives, including amino-substituted chromanes, via asymmetric catalysis [1]. Furthermore, specific methods for the asymmetric preparation of 7-aminochroman compounds have been developed, enabling high-yield access to enantiomerically enriched forms [2]. This underscores that the 7-amino substitution pattern is a viable entry point for creating chiral, drug-like molecules, differentiating it from analogs where similar chiral synthesis methods may not be as well-established or efficient.

Asymmetric Catalysis Chiral Synthesis Process Chemistry

Definitive Application Scenarios for Chroman-7-amine (50386-68-0) Based on Quantitative Evidence


Synthesis of Targeted 5-HT7 Receptor Ligand Libraries

Given the established nanomolar affinity of related 3-aminochroman and 2-aminotetralin derivatives for the 5-HT7 receptor [1], Chroman-7-amine is a critical starting material for constructing focused compound libraries. Researchers developing novel CNS therapeutics can use this amine to introduce diverse functional groups at the 7-position, directly testing the SAR of the chromane core and aiming to improve upon the >100-fold 5-HT7/5-HT1A selectivity observed in class-leading compounds [1].

Asymmetric Synthesis of Enantiopure Chromane-Based Drug Candidates

Research groups and CROs engaged in the synthesis of chiral, non-racemic drug substances can leverage established asymmetric synthesis protocols for 7-aminochromanes [REFS-2, REFS-3]. This provides a strategic advantage for developing single-enantiomer pharmaceuticals, a crucial requirement for modern drug candidates.

Regioselective Diversification of a Privileged Scaffold

In medicinal chemistry programs exploring novel GPCR modulators or enzyme inhibitors, Chroman-7-amine serves as a versatile, regiospecific handle for introducing structural diversity onto the chromane core. Its use ensures that the resulting library explores a distinct chemical space compared to those built from the 6-amino isomer, which has been associated with GlyT1 inhibition [4]. This enables systematic exploration of the SAR landscape for a given target.

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